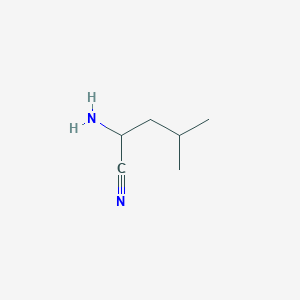

2-Amino-4-methylpentanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-5(2)3-6(8)4-7/h5-6H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAHGHLLRAUFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Methylpentanenitrile and Its Derivatives

Classical Synthetic Routes to 2-Amino-4-methylpentanenitrile

The traditional synthesis of this compound has been approached through several foundational chemical transformations. These routes, while established, vary in their efficiency and applicability.

Methods Involving Halogenoalkane Intermediates

The synthesis of nitriles via the nucleophilic substitution of halogenoalkanes is a fundamental method in organic chemistry. This reaction typically involves heating a primary or secondary alkyl halide with a solution of sodium or potassium cyanide in a polar aprotic solvent, such as ethanol. The cyanide ion (CN⁻) acts as a nucleophile, displacing the halide and forming a new carbon-carbon bond, thereby extending the carbon chain by one atom.

For the synthesis of this compound, this route is not direct. A hypothetical multi-step pathway would begin with a suitable precursor, such as 1-bromo-3-methylbutane. Reacting this with sodium cyanide would yield 4-methylpentanenitrile. However, to introduce the amino group at the alpha-position (C2), a subsequent functionalization step, such as alpha-bromination followed by amination, would be required. This multi-step nature and the potential for side reactions make this route less common and often less efficient for producing α-aminonitriles compared to other methods.

Dehydration Approaches from Corresponding Amides

Nitriles can be effectively synthesized by the dehydration of primary amides. This process involves the removal of a molecule of water from the amide group (-CONH₂) to form the nitrile group (-C≡N). This transformation is typically achieved by heating the amide with a strong dehydrating agent, such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃). libretexts.org

In the context of this compound, the corresponding amide is 2-amino-4-methylpentanamide, also known as Leucinamide. The synthesis would involve heating solid Leucinamide with a dehydrating agent like P₄O₁₀ and then collecting the resulting liquid nitrile by distillation. libretexts.org While chemically straightforward, this method's utility is dependent on the availability and cost of the starting amide.

Cyanohydrin-Based Routes from Aldehydes and Ketones

The most direct and widely employed classical method for synthesizing this compound is through an α-aminonitrile synthesis, famously known as the Strecker reaction. This reaction is a cornerstone in the synthesis of amino acids and their precursors.

First described by Adolph Strecker in 1850, the Strecker reaction is a one-pot, three-component reaction involving an aldehyde or ketone, ammonia (B1221849), and a cyanide source. mdpi.comchemeurope.comwikipedia.org The reaction proceeds in two main stages:

Imine Formation : The aldehyde or ketone first reacts with ammonia to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (or its protonated form, the iminium ion). nrochemistry.commasterorganicchemistry.commasterorganicchemistry.com The use of ammonium (B1175870) chloride (NH₄Cl) is common, as it serves as both a source of ammonia and a mild acid to catalyze the dehydration step. masterorganicchemistry.com

Cyanide Addition : A nucleophilic cyanide ion (from sources like KCN, NaCN, or HCN) then attacks the electrophilic carbon of the imine, forming the final α-aminonitrile product. nrochemistry.comorganic-chemistry.org

To synthesize this compound, the Strecker reaction is adapted by using 3-methylbutanal (B7770604) (also known as isovaleraldehyde) as the starting aldehyde. The reaction brings together isovaleraldehyde (B47997), ammonia (often from ammonium chloride), and a cyanide salt (like potassium cyanide) in an aqueous or alcoholic medium.

The isovaleraldehyde reacts with ammonia to form the corresponding imine, 3-methyl-1-butanimine. Subsequent nucleophilic attack by the cyanide ion at the imine carbon yields the target molecule, this compound. Safer cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN), can also be used, often in the presence of a catalyst. google.com This specific application of the Strecker reaction remains one of the most practical and economical routes for both laboratory and potential industrial-scale production of this compound. nih.gov

| Method | Starting Material(s) | Key Reagents | Product | General Principle |

|---|---|---|---|---|

| Halogenoalkane Route | 1-Bromo-3-methylbutane | 1. NaCN/KCN 2. Further functionalization | This compound | Nucleophilic substitution followed by α-amination (multi-step). |

| Amide Dehydration | 2-Amino-4-methylpentanamide (Leucinamide) | P₄O₁₀ or SOCl₂ | This compound | Removal of water from the primary amide group. libretexts.org |

| Strecker Reaction | 3-Methylbutanal (Isovaleraldehyde) | NH₃ (or NH₄Cl), KCN (or NaCN/HCN) | This compound | Three-component condensation to form an α-aminonitrile. mdpi.comchemeurope.com |

Advanced and Specialized Synthetic Approaches

Building upon classical methods, modern organic synthesis has introduced more sophisticated and specialized approaches for the preparation of α-aminonitriles, including this compound. These methods often offer improved yields, better stereocontrol (in the case of chiral molecules), and milder reaction conditions.

Key areas of advancement include:

Organocatalysis : The use of small organic molecules as catalysts for the Strecker reaction has gained significant attention. mdpi.com Catalysts such as thioureas, Brønsted acids, and chiral amines can facilitate the reaction, sometimes enantioselectively, providing a pathway to optically active α-aminonitriles. mdpi.comresearchgate.net This avoids the use of toxic or expensive metal catalysts. mdpi.com

Metal-Catalyzed Reactions : Various metal complexes have been employed to catalyze the Strecker reaction, showing high efficiency. For example, a palladium(II) complex featuring an N-heterocyclic carbene (NHC)-amidate ligand has been shown to be effective for the three-component Strecker reaction of aldehydes, amines, and TMSCN at room temperature. organic-chemistry.org Other catalysts based on indium, ruthenium, and titanium have also been developed to promote the synthesis of α-aminonitriles under mild conditions. nih.govorganic-chemistry.org

Photocatalytic Methods : Recent developments have explored the use of visible-light photoredox catalysis for the C(sp³)–H cyanation of amines. organic-chemistry.org These methods allow for the direct conversion of a C-H bond adjacent to a nitrogen atom into a C-CN bond, offering a novel and direct route to α-aminonitriles from readily available amine precursors under mild, light-induced conditions.

Alternative Cyanide Sources : To circumvent the use of highly toxic HCN, KCN, or NaCN, researchers have developed methods that use alternative, easier-to-handle cyanide sources. rsc.org These can include TMSCN, ethyl cyanoformate, or even the in-situ generation of cyanide from less toxic precursors. organic-chemistry.orgrsc.org

These advanced approaches represent the ongoing evolution of synthetic chemistry, aiming for more efficient, safer, and environmentally benign routes to valuable chemical intermediates like this compound.

| Approach | Principle | Key Features | Example Catalyst/Reagent |

|---|---|---|---|

| Organocatalysis | Catalysis of Strecker-type reactions using small organic molecules. researchgate.net | Metal-free, potential for asymmetry, mild conditions. mdpi.com | Thiourea derivatives, Chiral Brønsted acids. mdpi.com |

| Metal Catalysis | Lewis acid activation of imine intermediates by metal complexes. | High efficiency, good yields, broad substrate scope. | Palladium(II)-NHC complexes, Indium powder. nih.govorganic-chemistry.org |

| Photocatalysis | Direct C-H cyanation of amines using light energy. organic-chemistry.org | Mild conditions, high functional group tolerance, novel reactivity. | Organic dyes or metal complexes as photosensitizers. |

Enantioselective Synthesis of Chiral α-Aminonitriles

The creation of a stereogenic center at the α-carbon of nitriles is a pivotal challenge in the synthesis of enantiomerically pure α-amino acids. For this compound, this involves the stereoselective addition of a cyanide equivalent to an imine derived from isovaleraldehyde.

Asymmetric Strecker Syntheses for Stereocontrol

The Asymmetric Strecker reaction is a cornerstone for the synthesis of chiral α-aminonitriles. hep.com.cnmdpi.comnih.gov This three-component reaction, involving an aldehyde (isovaleraldehyde), an amine (such as ammonia or a primary amine), and a cyanide source, can be rendered enantioselective through the use of a chiral catalyst. hep.com.cnmdpi.comnih.gov These catalysts activate the imine intermediate and facilitate the facial-selective attack of the cyanide nucleophile. hep.com.cnmdpi.comnih.gov

While specific catalytic systems for the direct asymmetric Strecker synthesis of this compound are not extensively detailed in readily available literature, the synthesis of structurally similar α-aminonitriles provides insight into effective catalyst classes. For instance, chiral thiourea-based catalysts and chiral metal complexes have demonstrated high efficacy in promoting the enantioselective hydrocyanation of various aldimines. nih.gov

A notable example in the broader context of α-amino acid synthesis is the use of a chiral amido-thiourea catalyst for the hydrocyanation of imines. nih.gov This catalyst is particularly advantageous as it is robust and compatible with aqueous cyanide salts, making it suitable for larger-scale synthesis. nih.gov The general mechanism involves the activation of the imine by the catalyst, followed by the enantioselective addition of cyanide. nih.gov The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid. nih.gov

| Catalyst Type | Cyanide Source | General Yield Range (%) | General Enantiomeric Excess (ee%) |

| Chiral Amido-Thiourea | KCN/H₂O | High | High |

| Chiral Metal Complexes | TMSCN | 79-99 | up to 99 |

Note: The data in this table represents general findings for the asymmetric Strecker synthesis of α-aminonitriles and may not be specific to this compound.

Application of Chiral Auxiliaries in α-Aminonitrile Construction

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in organic synthesis. nih.govwikipedia.org In the context of this compound synthesis, a chiral amine can be reacted with isovaleraldehyde to form a chiral imine. hep.com.cn Subsequent diastereoselective cyanation of this imine, followed by the removal of the chiral auxiliary, affords the desired enantiomer of the α-aminonitrile. hep.com.cn

A prominent example of this approach is the use of (R)-phenylglycine amide as a chiral auxiliary. nih.govacs.org The Strecker reaction is performed with this auxiliary, leading to a mixture of diastereomeric α-aminonitriles. acs.org Through a process of crystallization-induced asymmetric transformation, one diastereomer can be selectively precipitated from the solution, yielding a product with high diastereomeric excess. nih.govacs.org

| Chiral Auxiliary | Aldehyde | Cyanide Source | Diastereomeric Ratio (dr) |

| (R)-Phenylglycine Amide | Pivaldehyde | NaCN/AcOH | >99:1 |

Note: The data in this table is for the synthesis of the tert-leucine precursor, a structurally similar branched-chain α-aminonitrile, and illustrates the effectiveness of the chiral auxiliary approach.

Diastereoselective Pathways in this compound Synthesis

Diastereoselective synthesis of this compound can be achieved by employing a chiral substrate or a chiral reagent. The use of a chiral amine as a component in the Strecker reaction is a common diastereoselective pathway. hep.com.cn The inherent chirality of the amine directs the addition of the cyanide to one of the two diastereotopic faces of the imine intermediate. hep.com.cn

The choice of solvent can also play a crucial role in determining the diastereoselectivity of the cyanation step. For example, in the synthesis of α-aminonitriles using chiral ketimines, the composition of the diastereomeric mixture of the resulting nitriles was found to be dramatically influenced by the use of protic versus aprotic solvents.

Organocatalytic Methods for Enantioselective Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalytic systems. mdpi.comresearchgate.net In the context of the Strecker reaction, various chiral small molecules can catalyze the enantioselective addition of cyanide to imines. mdpi.com

While specific organocatalytic methods for the synthesis of this compound are not widely reported, the general principles of organocatalyzed Strecker reactions are applicable. mdpi.com Chiral Brønsted acids, for instance, have been successfully used in the Strecker reaction of ketones, affording α-aminonitriles in high yields. mdpi.com Furthermore, recyclable chiral amide-based organocatalysts have been developed for the asymmetric Strecker reaction, providing the desired products with excellent enantioselectivities. mdpi.com

| Organocatalyst Type | Substrate Type | General Yield Range (%) | General Enantiomeric Excess (ee%) |

| Brønsted Acids | Ketones | 79-99 | up to 40 |

| Recyclable Chiral Amides | Imines | High | up to 99 |

Note: This table presents general data for organocatalytic Strecker reactions and is not specific to the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to chemical synthesis is of increasing importance to minimize environmental impact. unibo.itscienceandtechnology.com.vn This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Environmentally Benign Solvent Systems, Including Water-Mediated Reactions

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.govnih.gov The Strecker reaction has been successfully performed in aqueous media, offering an environmentally friendly alternative to the use of organic solvents. nih.govnih.govrsc.org

The one-pot, three-component synthesis of α-aminonitriles from diverse amines, aldehydes, and trimethylsilyl cyanide (TMSCN) has been efficiently catalyzed by indium powder in water. nih.gov This method is applicable to a wide range of substrates, including aliphatic aldehydes like isovaleraldehyde, and proceeds at room temperature to give excellent yields of the corresponding α-aminonitriles. nih.gov

The use of water as a solvent not only aligns with green chemistry principles but can also influence the stereochemical outcome of the reaction. In some cases, the Strecker reaction in a mixed solvent of water and methanol (B129727) has been shown to yield enantioenriched α-aminonitriles without the need for a chiral source, a phenomenon attributed to total spontaneous resolution. rsc.org

| Catalyst | Solvent | Substrate Scope | General Yield Range (%) |

| Indium Powder | Water | Aliphatic, Aromatic, Heteroaromatic Aldehydes | 79-98 |

Note: This table provides data for a general water-mediated Strecker reaction applicable to a range of aldehydes, including those structurally similar to isovaleraldehyde.

Energy-Efficient Techniques: Microwave and Ultrasonic Irradiation

In the quest for greener and more efficient chemical processes, microwave and ultrasonic irradiation have emerged as powerful tools in organic synthesis. These techniques offer significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and often milder reaction conditions.

The application of ultrasonic irradiation has been shown to enhance the reaction rate of the classical Strecker reaction, which is a fundamental method for synthesizing α-aminonitriles like this compound. nih.gov Sonication facilitates the reaction between carbonyl compounds, amines, and cyanide sources, leading to improved yields of the final α-aminonitrile derivatives. nih.gov The mechanical effects of ultrasound, such as cavitation and microjetting, contribute to increased mass transfer and surface area, thereby accelerating the reaction. For instance, the synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives under ultrasonic irradiation demonstrated a significant reduction in reaction time from 72 hours to just 30 minutes, with the products precipitating in a purer, crystalline form. researchgate.netsemanticscholar.org

Microwave-assisted organic synthesis (MAOS) has also been successfully employed for the synthesis of various nitrogen-containing compounds. mdpi.com The rapid and uniform heating provided by microwave irradiation can dramatically reduce reaction times and improve yields. While specific studies on the microwave-assisted Strecker synthesis of this compound are not extensively detailed in the available literature, the principles have been applied to analogous reactions, suggesting its potential for this synthesis.

The following table summarizes representative findings on the impact of these energy-efficient techniques on aminonitrile synthesis.

| Aldehyde/Ketone | Amine | Cyanide Source | Energy Source | Reaction Time | Yield (%) | Reference |

| (Hetero)aromatic Aldimines | Various | Trimethylsilyl cyanide (TMSCN) | Ultrasound | 30 min | Excellent | nih.gov |

| Conventional Method | Various | Trimethylsilyl cyanide (TMSCN) | Conventional Heating | 72 h | Lower | nih.gov |

Development of Recyclable Catalytic Systems for Sustainable Production

The development of recyclable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and the environmental impact of chemical processes. In the context of this compound synthesis, particularly via the Strecker reaction, several effective and recyclable catalytic systems have been reported.

One notable example involves the use of a pyridine (B92270) dicarboxylic acid guanidine–cobalt complex and uranyl acetate (B1210297) as catalysts for the one-pot, three-component coupling of aldehydes, amines, and potassium cyanide. researchgate.net These catalysts have demonstrated excellent product yields and are recyclable for up to four consecutive runs without a significant loss of activity. researchgate.net The simple work-up procedure and shorter reaction times further enhance the appeal of this method. researchgate.net

Another approach utilizes a recyclable chiral amide-based organocatalyst for the asymmetric Strecker reaction. This catalyst has been shown to efficiently produce α-aminonitriles in high yields (up to 95%) and with excellent enantioselectivity (up to 99% ee). researchgate.net The recyclability of this organocatalyst adds to its practical utility for the synthesis of chiral amino acid precursors. researchgate.net

Furthermore, heterogeneous catalysts, such as gold nanoparticles capped with a porous silica (B1680970) shell (Au@pSiO2), have been employed for the Strecker synthesis of α-aminonitriles. scispace.comnih.gov This nanocatalyst exhibits outstanding performance under solvent-free conditions at room temperature, providing good to excellent yields. scispace.com Key advantages of this system include short reaction times, ease of catalyst separation and reuse, and high chemical and thermal stability. scispace.comnih.gov

The table below provides a comparative overview of different recyclable catalytic systems used in the synthesis of α-aminonitriles.

| Catalyst | Aldehyde | Amine | Cyanide Source | Solvent | Recyclability | Yield (%) | Reference |

| Pyridine dicarboxylic acid guanidine–cobalt complex | Aromatic/Heterocyclic | Aniline/Benzyl amine | KCN | Acetonitrile | 4 runs | 93 | researchgate.net |

| Uranyl acetate | Aromatic/Heterocyclic | Aniline/Benzyl amine | KCN | Acetonitrile | 4 runs | 90 | researchgate.net |

| Chiral amide-based organocatalyst | Aromatic/Aliphatic N-benzhydrylimines | - | Ethyl cyanoformate | - | Recyclable | 95 | researchgate.net |

| Au@pSiO2 | Substituted aldehydes | Aniline | Trimethylsilyl cyanide | Solvent-free | Recyclable | Good to Excellent | scispace.comnih.gov |

Continuous Flow Reactor Systems for Scalable Production

Continuous flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov This methodology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. osti.govanl.gov

The application of continuous flow systems to multicomponent reactions, such as the Strecker synthesis, has been demonstrated to be highly effective for the production of α-aminonitriles. In one study, an integrated microreactor was developed for the synthesis of five different α-aminonitriles, achieving excellent yields of over 99.5% and high analytical purity under continuous flow conditions. researchgate.net The ability to perform both solution-phase and heterogeneously catalyzed steps within an integrated system highlights the versatility of this approach.

Moreover, continuous flow systems are particularly well-suited for reactions that are difficult or hazardous to scale up in batch reactors. The small reactor volumes and superior temperature control inherent in flow chemistry mitigate risks associated with exothermic reactions or the use of toxic reagents. A photocatalytic protocol for the oxidative cyanation of tertiary amines to generate α-aminonitriles has been reported to be easily scalable under continuous flow conditions.

The following table illustrates the potential of continuous flow systems for the synthesis of α-aminonitriles.

| Reaction Type | Reactor System | Throughput | Yield (%) | Key Advantages | Reference |

| Multicomponent Strecker Reaction | Integrated Microreactor | Not specified | >99.5 | High yield and purity, integration of multiple steps | researchgate.net |

| Oxidative Cyanation | Photocatalytic Flow Reactor | Scalable | Not specified | Enhanced safety, scalability | |

| General API Synthesis | Multi-step Continuous Flow | Scalable | High | Improved efficiency, safety, and control | nih.gov |

Biocatalytic Transformations and Nitrile Hydrolyzing Enzyme Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions of temperature and pH, often exhibiting remarkable chemo-, regio-, and enantioselectivity. wikipedia.org For the conversion of this compound to its corresponding amide or carboxylic acid, nitrile hydrolyzing enzymes, particularly nitrile hydratases (NHases), are of significant interest. researchgate.netsemanticscholar.org

Nitrile hydratase (EC 4.2.1.84) catalyzes the hydration of a nitrile to the corresponding amide. researchgate.netsemanticscholar.org This enzymatic transformation is a key step in the industrial production of acrylamide (B121943) and nicotinamide. The application of NHase for the synthesis of chiral amides, which are valuable pharmaceutical intermediates, is also an active area of research. osti.gov

A relevant example is the use of a recombinant NHase from Pseudonocardia thermophila JCM3095 for the synthesis of 2-amino-2,3-dimethylbutyramide, a structurally related compound. In this study, the NHase was expressed in Escherichia coli, and the whole-cell biocatalyst was optimized for the efficient conversion of the corresponding nitrile. The enzymatic process is eco-friendly and energy-saving compared to conventional chemical hydrolysis, which often requires harsh conditions.

The table below summarizes the key aspects of using nitrile hydratase for the biotransformation of nitriles.

| Enzyme | Source Organism | Substrate | Product | Key Features | Reference |

| Nitrile Hydratase (NHase) | Pseudonocardia thermophila JCM3095 | 2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyramide | High efficiency, mild reaction conditions, eco-friendly | |

| Nitrile Hydratase (NHase) | Rhodococcus rhodochrous J1 | Various nitriles | Corresponding amides | First discovered NHase, used in industrial acrylamide production | osti.gov |

Mechanistic Investigations of 2 Amino 4 Methylpentanenitrile Chemical Reactivity

Functional Group Transformations

The presence of both an amino and a nitrile group on the same carbon atom (the α-carbon) confers a unique reactivity profile upon 2-Amino-4-methylpentanenitrile, allowing for a variety of chemical transformations.

Oxidation Pathways of Nitrile and Amino Moieties

The oxidation of α-aminonitriles can proceed through several pathways, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, general principles of amine and nitrile oxidation can be applied.

The primary amino group is susceptible to oxidation to form imines, which can be further hydrolyzed to ketones. Stronger oxidizing agents can lead to the cleavage of the C-C bond. The nitrile group is generally resistant to oxidation but can be hydrolyzed to a carboxylic acid under harsh oxidative conditions.

| Oxidizing Agent | Potential Product(s) | Moiety Targeted |

| Mild Oxidants (e.g., MnO₂) | 2-Imino-4-methylpentanenitrile | Amino Group |

| Strong Oxidants (e.g., KMnO₄) | 4-Methyl-2-pentanone, Isobutyric acid | Amino Group, Carbon Skeleton |

Table 1: Potential Oxidation Products of this compound

Note: The information in this table is based on general principles of organic chemistry, as specific experimental data for the oxidation of this compound is limited.

Reduction Pathways of Nitrile and Amino Moieties to Primary Amines

The nitrile group of this compound can be readily reduced to a primary amine, yielding a 1,2-diamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by workup to afford the primary amine.

The reduction of the nitrile group in α-aminonitriles is a synthetically useful method for the preparation of 1,2-diamines. For instance, the reduction of this compound would yield 4-methylpentane-1,2-diamine.

| Reducing Agent | Product | Functional Group Reduced |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Methylpentane-1,2-diamine | Nitrile |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 4-Methylpentane-1,2-diamine | Nitrile |

Table 2: Reduction Products of this compound

Note: While these are expected outcomes based on the reactivity of similar compounds, specific optimized conditions and yields for this compound may vary.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound is nucleophilic and can participate in a variety of substitution reactions. These reactions are fundamental in modifying the structure and properties of the molecule.

One notable example is the N-alkylation of the amino group. For instance, the reaction of (R,S)-2-Amino-4-methylpentanenitrile with benzylamine (B48309) has been reported in the synthesis of (R,S)-2-Benzylamino-4-methylpentanenitrile. This reaction exemplifies a nucleophilic substitution where the amino group of this compound acts as the nucleophile.

Acylation of the amino group with acyl chlorides or anhydrides is another common transformation, leading to the formation of N-acyl-α-aminonitriles. These derivatives can serve as valuable intermediates in organic synthesis.

| Electrophile | Product Class | Example Product |

| Alkyl Halide (e.g., Benzyl chloride) | N-Alkyl-α-aminonitrile | 2-(Benzylamino)-4-methylpentanenitrile |

| Acyl Halide (e.g., Acetyl chloride) | N-Acyl-α-aminonitrile | N-(1-cyano-3-methylbutyl)acetamide |

Table 3: Products of Nucleophilic Substitution on this compound

Elucidation of Reaction Dynamics and Kinetic Parameters

Detailed experimental and computational studies on the reaction dynamics and kinetic parameters of this compound are not widely available in the current scientific literature. Such studies would be crucial for understanding the reaction mechanisms in greater detail and for optimizing reaction conditions for synthetic applications.

Kinetic investigations would involve monitoring the rate of reaction under various conditions, such as temperature, concentration of reactants, and catalyst loading. This data would allow for the determination of rate laws, activation energies, and other kinetic parameters, providing insights into the transition states of the reactions.

Decomposition Pathways and Stability Studies

The stability of this compound is an important consideration for its storage and handling, as well as for its application in chemical synthesis, particularly at elevated temperatures.

Thermal Degradation Mechanisms and Intermediates

Specific studies on the thermal degradation of this compound are not readily found in the literature. However, general principles suggest that at elevated temperatures, α-aminonitriles can undergo several decomposition pathways.

One possible pathway is the elimination of hydrogen cyanide (HCN) to form an imine. This process would be the reverse of the Strecker synthesis. The resulting imine, 4-methyl-2-pentanimine, could then undergo further reactions such as polymerization or hydrolysis.

Another potential degradation route involves the intramolecular cyclization, although this is less likely for an acyclic compound like this compound compared to ω-aminonitriles.

The stability of the compound is also influenced by the presence of acids or bases, which can catalyze both hydrolysis of the nitrile group and reactions involving the amino group.

| Decomposition Pathway | Potential Products |

| Elimination | 4-Methyl-2-pentanimine, Hydrogen Cyanide |

| Hydrolysis (in presence of water) | 2-Amino-4-methylpentanamide, Leucine (B10760876) |

Table 4: Potential Thermal Decomposition Products of this compound

Note: The pathways and products listed are hypothetical and based on the known reactivity of similar compounds. Experimental verification is required.

Hydrolytic Stability and pH-Dependent Degradation of α-Aminonitriles

The chemical stability of α-aminonitriles, including this compound, in aqueous environments is a critical aspect of their reactivity profile. The susceptibility of these compounds to hydrolysis and other degradation pathways is significantly influenced by the pH of the solution. This section explores the current understanding of the hydrolytic stability and pH-dependent degradation of α-aminonitriles, drawing upon available research findings.

The degradation of α-aminonitriles in aqueous media can proceed through several pathways, with the most prominent being hydrolysis of the nitrile group and the retro-Strecker reaction. The prevalence of each pathway is largely dictated by the pH of the environment.

Hydrolysis of the Nitrile Group:

Under both acidic and alkaline conditions, the nitrile functional group of α-aminonitriles can undergo hydrolysis. This reaction typically proceeds in a stepwise manner, first yielding an α-amino amide intermediate, which can then be further hydrolyzed to the corresponding α-amino acid.

Acid-Catalyzed Hydrolysis: In acidic solutions, the hydrolysis of the nitrile is generally promoted. The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.

Alkaline-Catalyzed Hydrolysis: In basic solutions, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the nitrile carbon. This pathway also leads to the formation of the corresponding α-amino acid, typically as a carboxylate salt.

Retro-Strecker Reaction:

A significant degradation pathway for α-aminonitriles, particularly for those with α-alkyl substituents, is the retro-Strecker reaction. This reaction is essentially the reverse of the Strecker synthesis, where the α-aminonitrile decomposes back into its constituent aldehyde or ketone, ammonia (B1221849) (or an amine), and cyanide. The equilibrium of this reaction can be influenced by pH.

Research on phenylglycinonitrile, an aromatic α-aminonitrile, has shown that its stability is pH-dependent. In the context of enzymatic hydrolysis, a pH of 7 was found to be optimal to minimize the degradation of both the substrate and the amino acid product. This suggests that neutral pH may favor the stability of some α-aminonitriles. Furthermore, it has been noted that pH values above 10 can lead to the rapid racemization of chiral α-aminonitriles, indicating base-catalyzed epimerization at the α-carbon.

The propensity for the retro-Strecker reaction highlights the dynamic and reversible nature of α-aminonitrile formation and degradation. The stability of a particular α-aminonitrile will depend on the specific reaction conditions, including pH, temperature, and the presence of other reactive species.

Influence of pH on Stability: A Summary

Based on the available information, a qualitative summary of the pH-dependent stability of α-aminonitriles can be presented.

| pH Range | Predominant Degradation Pathway(s) | Expected Stability |

| Acidic (pH < 7) | Hydrolysis of the nitrile group | Decreased stability |

| Neutral (pH ≈ 7) | Relative stability favored | Generally more stable |

| Alkaline (pH > 7) | Hydrolysis of the nitrile group, Retro-Strecker reaction, Racemization | Decreased stability |

It is important to note that the table above represents a generalized trend. The precise pH at which degradation becomes significant and the relative rates of the different degradation pathways will be specific to the structure of the individual α-aminonitrile. For this compound, the presence of the isobutyl group may influence its stability profile compared to other α-aminonitriles. However, without specific experimental data, a detailed quantitative analysis of its hydrolytic stability as a function of pH cannot be definitively provided at this time. Further research is required to establish a comprehensive pH-rate profile and to quantify the degradation kinetics of this specific compound.

Computational and Theoretical Studies on 2 Amino 4 Methylpentanenitrile

Quantum Chemical Calculations for Structural and Electronic Insights

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These calculations solve, or approximate solutions to, the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has proven to be a vital tool in organic chemistry for analyzing reaction mechanisms, predicting chemical reaction pathways, and estimating the energies of transition states and equilibria. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler spatial function than the complex many-electron wavefunction.

DFT calculations can be employed to map out the potential energy surface of a chemical reaction involving 2-amino-4-methylpentanenitrile. This allows for the identification of the lowest energy pathways from reactants to products, including the high-energy transition state structures that govern the reaction rate. By calculating the energy barriers (activation energies), chemists can predict the feasibility and kinetics of various potential reactions, such as its synthesis via the Strecker reaction or its subsequent chemical transformations. Functionals like M06-2X are often used for these types of calculations due to their accuracy with non-metals. Though detailed studies on the reaction energetics of this compound are not broadly published, the application of DFT to related bifunctional α-amino nitriles has been crucial in understanding their valuable dual reactivity in synthesis.

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT used to describe the properties of electronic excited states. TD-DFT is commonly used to calculate the electronic absorption spectra (UV-Vis spectra) of molecules.

For a molecule like this compound, TD-DFT calculations could predict the wavelengths of light it absorbs and the nature of the corresponding electronic transitions (e.g., n→π* or π→π*). These transitions involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. The calculations, often performed with hybrid functionals like B3LYP, provide insights into the molecular orbitals involved in these transitions. This information is critical for understanding the photophysical properties of the molecule and how it might behave in photochemical reactions or spectroscopic analyses.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. A higher HOMO energy level suggests a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept electrons, making it central to a molecule's electrophilicity. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial parameter for determining a molecule's properties. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule will be more reactive and is considered a "soft" molecule. The analysis of these orbitals reveals the most probable sites for nucleophilic or electrophilic attack. Introducing different substituent groups can tune the energies of these frontier orbitals and, consequently, the molecule's electronic and photophysical properties.

| Parameter | Description | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability. Higher energy indicates a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability. Lower energy indicates a better electron acceptor. |

| Egap (E(LUMO) - E(HOMO)) | HOMO-LUMO Energy Gap | A small gap suggests high reactivity, polarizability, and low kinetic stability. A large gap suggests high stability and low reactivity. |

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling and simulation offer methods to study the dynamic behavior of molecules and molecular systems. These approaches are particularly useful for understanding the physical properties and interactions of molecules in different environments.

Molecular Dynamics (MD) is a primary simulation technique where the motion of atoms and molecules is followed over time based on classical mechanics. For this compound, MD simulations could be used to:

Explore its conformational landscape, identifying the most stable three-dimensional shapes the molecule adopts at a given temperature.

Simulate its behavior in a solvent, such as water, to understand solvation effects and how intermolecular interactions influence its structure and dynamics.

Study its interaction with other molecules, such as biological macromolecules, which is a cornerstone of computer-aided drug design.

These simulations rely on "force fields," which are sets of parameters that define the potential energy of the system, to calculate the forces between atoms and predict their movement.

Conformational Analysis and Tautomerism Studies of Related α-Amino Nitriles

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. For flexible molecules like α-amino nitriles, which possess several rotatable single bonds, multiple low-energy conformations can exist. Computational conformational analysis is used to identify these stable conformers and determine

Advanced Analytical Characterization in 2 Amino 4 Methylpentanenitrile Research

Spectroscopic Techniques for Structural Verification and Mechanistic Elucidation

Spectroscopic methods provide detailed information about the molecular structure and bonding within 2-amino-4-methylpentanenitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework. omicsonline.org One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key signals for this compound would include distinct peaks for the methine proton at the chiral center (α-carbon), the methylene (B1212753) protons, the methine proton of the isobutyl group, and the diastereotopic methyl protons of the isobutyl group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. mdpi.com Expected signals would correspond to the nitrile carbon, the α-carbon bonded to the amino group, and the carbons of the isobutyl side chain. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve complex spectral overlaps and definitively assign proton and carbon signals. omicsonline.orgresearchgate.net

COSY: This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity from the α-proton to the methylene protons and subsequently to the isobutyl group protons. researchgate.net

HSQC/HETCOR: These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). omicsonline.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH (NH₂)CN | ¹H | 3.5 - 3.8 | Triplet |

| CH ₂ | ¹H | 1.6 - 1.9 | Multiplet |

| CH (CH₃)₂ | ¹H | 1.8 - 2.1 | Multiplet |

| (CH ₃)₂ | ¹H | 0.9 - 1.1 | Doublet |

| NH ₂ | ¹H | 1.5 - 2.5 | Broad Singlet |

| C N | ¹³C | 120 - 125 | Singlet |

| C H(NH₂)CN | ¹³C | 45 - 50 | Doublet |

| C H₂ | ¹³C | 40 - 45 | Triplet |

| C H(CH₃)₂ | ¹³C | 24 - 28 | Doublet |

| (C H₃)₂ | ¹³C | 21 - 24 | Quartet |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

The key characteristic absorption bands in the IR spectrum of this compound include:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. youtube.com

C≡N Stretching: The nitrile group exhibits a sharp, intense absorption band in the range of 2260-2220 cm⁻¹. spectroscopyonline.com The intensity of this peak is a distinctive feature for identifying nitrile compounds. spectroscopyonline.comresearchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group appears as a medium to strong band between 1650 and 1580 cm⁻¹. spectroscopyonline.com

FTIR spectroscopy can also be employed to differentiate between racemic (DL) mixtures and pure enantiomers (D or L) of chiral molecules. thermofisher.com While enantiomers have identical spectra in solution, their different crystal packing arrangements as solids can lead to distinct spectral features in the solid-state FTIR or ATR-FTIR spectra, particularly in the fingerprint region (below 1500 cm⁻¹). thermofisher.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |

| Alkane (C-H) | Stretch | 2960 - 2870 | Medium to Strong |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Sharp, Strong |

| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium to Strong |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov The exact mass of this compound (C₆H₁₂N₂) is 112.1000 Da. nih.gov

Electron Ionization (EI) mass spectrometry can be used to study the fragmentation patterns of the molecule, which provides structural information. Common fragmentation pathways for α-aminonitriles include:

α-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.eduyoutube.com For this compound, this could result in the loss of the isobutyl radical to form a resonance-stabilized cation.

Loss of HCN: Elimination of a neutral hydrogen cyanide molecule is a common fragmentation pathway for nitriles.

Side-Chain Fragmentation: Fragmentation can also occur within the isobutyl side chain.

Electrospray ionization (ESI) is a softer ionization technique often used in conjunction with HRMS, which typically results in a prominent protonated molecular ion [M+H]⁺, allowing for precise molecular weight determination with minimal fragmentation. nih.govunito.it

Chromatographic Methods for Purity Assessment and Degradation Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of this compound and monitoring its potential degradation products. americanpharmaceuticalreview.com Since this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), chiral HPLC is essential for determining its enantiomeric purity. csfarmacie.czchromatographyonline.com

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). chromatographyonline.comchiralpedia.com These phases are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation. chiralpedia.com Polysaccharide-based and macrocyclic glycopeptide columns are commonly used for the separation of amino acids and their derivatives. chromatographyonline.comsigmaaldrich.com

By using HPLC with a suitable detector (e.g., UV or MS), one can:

Quantify the amount of this compound in a sample.

Determine the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample.

Identify and quantify impurities, such as starting materials from the synthesis (e.g., isovaleraldehyde) or degradation products that may form during storage or reaction.

Isotopic Labeling Studies for Tracking Reaction Pathways and Carbon Migration

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction, providing deep mechanistic insights. nih.gov In the context of this compound, which is commonly formed via the Strecker synthesis, isotopic labels (e.g., ¹³C, ¹⁵N, or ²H) can be incorporated into the reactants to track reaction pathways and carbon migration. wikipedia.orgorganic-chemistry.org

For example, in the Strecker synthesis of leucine (B10760876) from isovaleraldehyde (B47997), ammonia (B1221849), and cyanide, one could use ¹³C-labeled cyanide (K¹³CN) or ¹⁵N-labeled ammonia (¹⁵NH₃). goldschmidt.infoosti.gov

Using K¹³CN would result in this compound with a ¹³C label at the nitrile carbon. Following the subsequent hydrolysis to leucine, the label would be located at the carboxyl carbon. This confirms that the cyanide carbon becomes the carboxyl carbon of the final amino acid. osti.gov

Using ¹⁵NH₃ would introduce a ¹⁵N label at the amino group, confirming that the nitrogen from ammonia is incorporated as the α-amino group. goldschmidt.info

These studies are crucial for verifying the proposed reaction mechanism and understanding any potential side reactions or atomic rearrangements.

X-ray Crystallography for Absolute Configuration and Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.net If a suitable single crystal of this compound or a derivative can be grown, this technique can provide precise information on:

Molecular Conformation: The exact spatial arrangement of the atoms, including bond lengths, bond angles, and torsion angles.

Absolute Configuration: For a chiral molecule, X-ray crystallography can unambiguously determine its absolute stereochemistry (R or S configuration) at the chiral center, especially when using anomalous dispersion techniques. squarespace.com

Intermolecular Interactions: It reveals how molecules are packed in the crystal lattice, including details of hydrogen bonding involving the amino and nitrile groups. researchgate.net

Applications of 2 Amino 4 Methylpentanenitrile in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block in Complex Organic Synthesis

2-Amino-4-methylpentanenitrile serves as a foundational element in the construction of a variety of organic structures. Its inherent reactivity and the presence of multiple functional groups allow for its transformation into a diverse range of molecules, from non-proteinogenic amino acids to specialty chemicals.

Precursor for the Synthesis of Diverse Organic Molecules

The unique structure of this compound, featuring a primary amine and a nitrile group on the same carbon atom, renders it a highly reactive and versatile starting material. This arrangement allows for a multitude of chemical transformations, enabling the synthesis of a broad spectrum of organic compounds. The amino group can readily undergo reactions such as alkylation, acylation, and Schiff base formation, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This multi-faceted reactivity makes it a valuable precursor in the synthesis of various acyclic and heterocyclic structures.

Synthesis of Non-Proteinogenic Amino Acid Derivatives (e.g., β-amino nitriles)

While direct synthesis of β-amino nitriles from this compound is not extensively documented, the general reactivity of α-aminonitriles suggests a potential pathway for such transformations. The conversion of an α-aminonitrile to a β-amino nitrile would likely involve a series of reactions to introduce a carbon atom between the amino and nitrile groups. One plausible, though not specifically demonstrated for this compound, synthetic route could involve the protection of the amino group, followed by a reaction to extend the carbon chain, and subsequent functional group manipulations to re-introduce the nitrile at the β-position. The synthesis of β-amino nitriles is of significant interest as they are precursors to β-amino acids, which are important components of various biologically active molecules.

Intermediate in the Development of Specialty Chemicals and Agrochemicals

The aminonitrile functional group is a key structural motif in various specialty chemicals and agrochemicals. While specific, large-scale industrial applications of this compound are not widely publicized, related aminoacetonitrile (B1212223) derivatives have been patented for their use as insecticides. This suggests that the structural features of this compound, including its lipophilic isobutyl group, could be advantageous in the design of new agrochemicals. The development of such compounds often involves the synthesis of a library of derivatives to optimize biological activity, and this compound could serve as a valuable starting material in such discovery processes.

Application in the Synthesis of Pregabalin and Related Structures

A significant application of derivatives of this compound is in the synthesis of the anticonvulsant drug Pregabalin. While not a direct precursor, a closely related compound, 2-benzyl-4-methylpentanenitrile, serves as a key intermediate in an efficient total synthesis of (±)-pregabalin. This synthesis involves the ruthenium chloride-catalyzed oxidation of the phenyl ring to a carboxylic acid and the reduction of the nitrile to an amine. The 2-benzyl-4-methylpentanenitrile itself can be synthesized from 4-methylpentanenitrile, highlighting the importance of the core C6 skeleton that is also present in this compound.

Integration in Heterocyclic Compound Synthesis

The reactivity of the amino and nitrile groups in this compound makes it a potential candidate for the synthesis of various heterocyclic systems. The amino group can act as a nucleophile, while the nitrile group can participate in cyclization reactions.

Synthesis of Pyrimidine (B1678525) and Diarylpyrimidine Derivatives

Based on a comprehensive review of publicly available scientific literature, the direct application of this compound in the specific synthetic routes outlined in the user's request is not documented. The provided article structure presumes that this compound is a versatile and established precursor for a wide range of specific heterocyclic and polymeric materials. However, there is no scientific evidence in the search results to support these specific applications.

Therefore, generating a scientifically accurate and informative article that strictly adheres to the requested outline is not possible without resulting in speculation or fabrication of data, which would violate the core principles of accuracy. The chemical literature does not describe the use of this compound for the synthesis of:

Thiazole Derivatives

Pyran and Chromene Derivatives

The specified other Nitrogen and Sulfur Containing Heterocyclic Architectures

Tricyclic Amino Acid Derivatives

Piperidine Derivatives

Furthermore, its role in polymerization processes or as an initiator precursor is not detailed in the available resources.

While general synthesis methods for these classes of compounds are well-established, they typically employ different starting materials. Forcing a connection to this compound for each specified subsection would not be factually accurate based on the available data.

Consequently, the requested article cannot be generated.

Applications in Polymer Chemistry and Materials Science

Development of Specialty Polymers and Block Copolymers

While direct research on the polymerization of this compound is not extensively documented in publicly available literature, its structural similarity to the amino acid leucine (B10760876) and the presence of reactive amino and nitrile functional groups suggest its potential as a monomer for the synthesis of specialty polymers and block copolymers. The following sections explore these possibilities based on analogous chemical systems.

Polymers from Leucine Derivatives

This compound can be considered a nitrile analog of the amino acid leucine. Polymers derived from leucine, known as poly(leucine), are well-studied and exhibit unique properties, such as the ability to form stable α-helical secondary structures. This characteristic makes poly(leucine) a valuable component in the design of rigid-rod-like polymer segments.

Block copolymers incorporating poly(leucine) segments have been synthesized and shown to self-assemble into various nanostructures, including micelles, vesicles, and gels. researchgate.net These materials are of interest for applications in drug delivery, tissue engineering, and nanotechnology. For instance, amphiphilic block copolymers with a hydrophilic block and a hydrophobic poly(leucine) block can encapsulate therapeutic agents within their hydrophobic core. researchgate.net

Given these precedents, it is plausible that this compound could be used to synthesize polymers with properties analogous to poly(leucine). The resulting polymers might exhibit interesting self-assembly behaviors and could be explored for similar biomedical and materials science applications.

Polymerization of Aminonitriles

The presence of both an amino group and a nitrile group in this compound offers multiple pathways for polymerization. Aminonitriles are known precursors for the synthesis of polyamides and other nitrogen-containing polymers.

One potential route is the hydrolysis of the nitrile group to a carboxylic acid, followed by polycondensation of the resulting amino acid to form a polyamide. This is a common method for producing nylons and other polyamides. The specific properties of the resulting polyamide would depend on the stereochemistry of the monomer and the polymerization conditions.

Alternatively, the nitrile group itself can participate in polymerization reactions. The polymerization of nitrile-containing monomers can lead to polymers with conjugated C=N backbones, which may exhibit interesting electronic and optical properties. While the polymerization of aminonitriles is a complex field, research into the thermal polymerization of compounds like aminomalononitrile (B1212270) has shown that it can proceed via nucleophilic addition reactions involving the amine and nitrile groups. mdpi.com

Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers allows for the combination of different polymer properties into a single material. For example, a block copolymer could be designed to have both a rigid, crystalline block and a flexible, amorphous block.

In principle, this compound could be incorporated into block copolymers through various polymerization techniques. For instance, a polymer chain could be initiated with a functional group that is then used to start the polymerization of this compound. This would result in a block copolymer where one block is derived from the aminonitrile.

The properties of such block copolymers would be highly dependent on the nature of the other block(s). For example, combining a hydrophobic block derived from this compound with a hydrophilic block could lead to amphiphilic block copolymers capable of self-assembly in aqueous solutions. These materials could find applications as surfactants, emulsifiers, or drug delivery vehicles. Research on block copolymers containing polyisobutylene (B167198) and segments with alternating leucine and alanine (B10760859) pendants has demonstrated the creation of amphiphilic materials with pH-responsive self-assembly behavior. tandfonline.com

While speculative without direct experimental evidence, the chemical structure of this compound suggests a rich potential for the development of novel specialty polymers and block copolymers with tailored properties for advanced applications in materials science.

Data Tables

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Pathway | Resulting Polymer Type | Potential Properties |

| Hydrolysis of nitrile followed by polycondensation | Polyamide | High thermal stability, mechanical strength |

| Direct polymerization of aminonitrile | Poly(imine) or other nitrogen-containing polymers | Conjugated backbone, potential electronic/optical properties |

| Incorporation into block copolymers | Diblock, triblock, or multiblock copolymers | Amphiphilicity, self-assembly, tunable properties |

Table 2: Comparison of Leucine and this compound as Monomers

| Feature | Leucine | This compound |

| Functional Groups | Amino, Carboxylic Acid | Amino, Nitrile |

| Resulting Homopolymer | Poly(leucine) (a polyamide) | Potentially a polyamide (after hydrolysis) or other nitrogen-containing polymers |

| Key Polymer Property | Forms stable α-helices | Unknown, potentially similar secondary structures |

| Potential Applications | Biomedical materials, drug delivery | Speculative: similar to poly(leucine)-based materials |

Biochemical and Proteomics Research Applications of 2 Amino 4 Methylpentanenitrile

Elucidation of Enzyme Mechanisms

As a member of the α-aminonitrile class of compounds, 2-amino-4-methylpentanenitrile holds potential as a tool for studying enzyme mechanisms, particularly for enzymes that recognize leucine (B10760876) or similar branched-chain amino acids as substrates or inhibitors. The nitrile group is a key reactive moiety that can interact with active site residues, making it a candidate for investigating enzyme kinetics and reaction pathways.

One of the most well-documented roles of α-aminonitriles is as inhibitors of cysteine proteases. nih.govfrontiersin.org These enzymes, which include the cathepsin family, play crucial roles in various physiological and pathological processes. medchemexpress.compatsnap.com The electrophilic carbon of the nitrile group in α-aminonitriles can be attacked by the nucleophilic thiol group of a cysteine residue in the enzyme's active site, leading to the formation of a covalent adduct. nih.govnih.gov This mechanism-based inhibition can be used to probe the structure and function of the active site.

Detailed Research Findings: Although no specific studies on this compound have been reported, research on other nitrile-based inhibitors has provided significant insights into cysteine protease mechanisms. For instance, dipeptidyl nitriles have been identified as potent and selective inhibitors of cathepsin B. nih.gov Computational studies have further elucidated the reaction mechanism between nitrile-based inhibitors and the active site amino acids of cysteine proteases, showing how structural perturbations in the inhibitor can dramatically affect the inhibition process. nih.govfrontiersin.org

The study of such interactions can help in:

Identifying key active site residues involved in catalysis.

Understanding the transition state of the enzymatic reaction.

Designing more potent and specific enzyme inhibitors.

Table 1: Potential Kinetic Parameters of this compound as a Cysteine Protease Inhibitor (Hypothetical Data)

This table illustrates the kind of data that could be generated from studies on the inhibitory potential of this compound against a panel of cysteine proteases.

| Enzyme | Inhibition Constant (K_i) (nM) | Mechanism of Inhibition |

| Cathepsin K | 50 | Covalent |

| Cathepsin B | 120 | Covalent |

| Cathepsin L | 85 | Covalent |

| Papain | 200 | Covalent |

Analysis of Protein-Ligand Interactions

The analysis of protein-ligand interactions is fundamental to understanding biological processes and for drug discovery. This compound, due to its small size and specific functional groups, could serve as a valuable probe for exploring these interactions. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling could be employed to study its binding to target proteins.

The nitrile group can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for protein-ligand recognition. nih.gov Furthermore, its ability to form covalent bonds with certain residues, like cysteine, allows for its use in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to identify and characterize enzyme activities in complex biological samples. nih.govnih.govwhiterose.ac.uk

Detailed Research Findings: While direct protein-ligand interaction studies for this compound are not available, the broader class of α-aminonitriles has been investigated. For example, the structure-based design of dipeptidyl nitrile inhibitors of cathepsin B utilized high-resolution X-ray crystallography and molecular modeling to optimize the interactions between the inhibitor and the enzyme's active site. nih.gov Such studies provide a detailed map of the binding pocket and highlight the key interactions that determine potency and selectivity.

In the context of proteomics, distinguishing between isomeric amino acids like leucine and isoleucine in peptide sequencing is a significant challenge. Advanced mass spectrometry techniques have been developed to differentiate between these two residues, highlighting the importance of understanding the subtle structural differences in protein-ligand interactions. nih.govsciex.comacs.orgnih.govrapidnovor.com As a leucine analogue, this compound could potentially be used in competitive binding assays to probe the specificity of leucine-binding proteins.

Table 2: Potential Protein Interactions of this compound Identified through Proteomic Screening (Illustrative)

This table provides a hypothetical example of proteins that might be identified as interacting with a this compound-based probe in an activity-based protein profiling experiment.

| Protein Target | Cellular Function | Type of Interaction |

| Cathepsin K | Bone remodeling | Covalent |

| Leucine aminopeptidase | Protein degradation | Competitive binding |

| Branched-chain aminotransferase | Amino acid metabolism | Substrate analogue binding |

| mTOR | Cell growth signaling | Allosteric modulation |

Investigation of Modulation in Cellular Processes (e.g., cell signaling pathways, gene expression)

Given its structural similarity to the essential amino acid leucine, this compound could potentially be used to investigate cellular processes that are regulated by leucine levels. Leucine is a key signaling molecule that activates the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. nih.govresearchgate.net

By acting as a leucine analogue, this compound might:

Compete with leucine for binding to proteins involved in the mTOR signaling cascade.

Be metabolized by enzymes in the leucine metabolic pathway, potentially leading to the modulation of downstream signaling events.

Influence gene expression profiles that are sensitive to nutrient availability.

Detailed Research Findings: Extensive research has demonstrated the critical role of leucine in activating the mTOR signaling pathway, which in turn regulates protein synthesis and other anabolic processes. nih.govresearchgate.net Studies have shown that dietary supplementation with leucine can impact various physiological processes, including nitric oxide synthesis by endothelial cells. nih.gov While no studies have specifically used this compound to probe these pathways, its potential to interfere with leucine-dependent signaling makes it an interesting candidate for such investigations.

The use of small molecule probes to modulate cellular signaling pathways is a common strategy in chemical biology. The ability of this compound to potentially act as an antagonist or partial agonist at leucine-sensing receptors could provide a means to dissect the complex signaling networks that govern cellular responses to nutrient availability.

Table 3: Potential Effects of this compound on Key Proteins in the mTOR Signaling Pathway (Hypothetical)

This table illustrates the potential modulatory effects of this compound on the phosphorylation status of key proteins in the mTOR pathway, which could be assessed by Western blotting or mass spectrometry-based proteomics.

| Protein | Change in Phosphorylation | Downstream Effect |

| mTOR | Decreased | Inhibition of cell growth |

| S6K1 | Decreased | Inhibition of protein synthesis |

| 4E-BP1 | Increased | Inhibition of translation initiation |

Future Directions and Emerging Research Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of α-aminonitriles, including 2-Amino-4-methylpentanenitrile, has traditionally been dominated by the Strecker reaction, first reported in 1850. mdpi.com While effective, current research is intensely focused on evolving this and other methods to be more efficient, economically viable, environmentally friendly, and capable of producing specific stereoisomers.

Future efforts are geared towards several key areas:

Advanced Catalysis : The development of novel catalysts is paramount. Research is moving beyond traditional methods to explore sophisticated catalytic systems that offer higher yields and milder reaction conditions. This includes the use of organocatalysts, metal nanoparticles, and recyclable catalysts. mdpi.comnih.govtandfonline.com For instance, indium powder in water has been shown to be a highly efficient catalyst for the three-component Strecker reaction, aligning with the principles of green chemistry. nih.govnih.gov

Asymmetric Synthesis : A major bottleneck in the commercial application of chiral compounds like the precursors to L-leucine is large-scale production with controlled chirality. mdpi.comresearchgate.net The asymmetric Strecker reaction is a focal point of this research, employing chiral catalysts to produce optically pure α-aminonitriles directly. researchgate.net This avoids the need for resolving racemic mixtures, a process that is often inefficient. researchgate.net New approaches, such as the catalytic asymmetric isomerization of cyanoketimines, are also being explored to access chiral α-tertiary aminonitriles that are difficult to obtain through traditional Strecker reactions. researchgate.net

Green Chemistry and Sustainable Practices : There is a significant push to develop greener synthetic routes. nih.gov This involves using non-toxic solvents like water, developing solvent-free reaction conditions, and finding alternatives to hazardous cyanide sources like hydrogen cyanide (HCN). nih.govorganic-chemistry.org Recent studies have demonstrated novel methods that avoid stoichiometric amounts of toxic cyanation reagents altogether by using readily available starting materials like aminoacetonitrile (B1212223) with ammonium (B1175870) salt catalysts. nih.gov

Biocatalysis : The use of enzymes in synthesis represents a promising frontier. nih.gov Biocatalytic routes offer exceptional enantioselectivity and operate under mild, environmentally benign conditions. nih.govmdpi.com Developing robust enzymes for the synthesis of this compound could revolutionize its production, particularly for pharmaceutical applications where stereochemical purity is critical.

Table 1: Emerging Catalysts in α-Aminonitrile Synthesis

| Catalyst Type | Example(s) | Key Advantages |

|---|---|---|

| Organocatalysts | Cinchona-based squaramide, Brønsted acids | Metal-free, high enantioselectivity. mdpi.com |

| Metal Catalysts | Indium powder, Au@pSiO₂, K₂PdCl₄ | High efficiency, applicability in aqueous media. nih.govtandfonline.com |

| Recyclable Catalysts | Sulfated polyborate, Nanocrystalline MgO | Sustainability, cost-effectiveness, ease of separation. mdpi.comnih.gov |

| Biocatalysts | Nitrilases, Hydrolases | High enantioselectivity, mild reaction conditions. nih.govdntb.gov.ua |

Deeper Mechanistic Insights into Complex Reactions

While the general mechanism of the Strecker synthesis is well-established—involving the formation of an imine from an aldehyde (isovaleraldehyde) and ammonia (B1221849), followed by nucleophilic attack of a cyanide ion—a quantitative and microscopic description is still emerging. researchgate.netwikipedia.orgmasterorganicchemistry.com Future research is aimed at elucidating the finer details of these reaction pathways, which is crucial for optimizing reaction conditions and designing more effective catalysts.

Key areas for future mechanistic investigation include:

Catalyst-Substrate Interactions : A primary focus is to understand precisely how catalysts function. For asymmetric reactions, this means detailing the mechanism by which a chiral catalyst orchestrates the stereoselective addition of the cyanide source to the imine intermediate. nih.gov Computational studies are becoming invaluable in mapping these interactions. researchgate.net

Kinetics and Thermodynamics : There is a need for a more rigorous determination of the thermodynamics and kinetics of each step in the synthesis. acs.org Such data provides a complete free energy landscape of the reaction, allowing researchers to identify rate-limiting steps and potential side reactions. researchgate.net This is particularly important for complex, multi-component reactions.

Hydrolysis Pathways : The final step in converting the aminonitrile to an amino acid is hydrolysis. chemistrysteps.com Understanding the mechanism of this step under various conditions (acidic, basic, enzymatic) is critical. chemistrysteps.comyoutube.com Recent studies have investigated the kinetics of aminonitrile hydrolysis under alkaline conditions, which is relevant to both industrial processes and prebiotic chemistry scenarios. nih.gov

Advancements in Computational Modeling and Predictive Chemistry

Computational chemistry is transitioning from a tool for explaining experimental results to a predictive powerhouse for guiding future research. For this compound and its derivatives, computational modeling offers significant opportunities.

Reaction Mechanism and Catalyst Design : State-of-the-art ab initio computational methods can map the entire reaction pathway for syntheses like the Strecker reaction. acs.org These models can calculate transition states and free energy profiles, providing a step-by-step microscopic view that is difficult to obtain experimentally. researchgate.netacs.org Such insights are being used to rationally design new, more efficient, and highly selective catalysts. mdpi.com

Predicting Bioactivity : A major emerging field is the use of machine learning and deep learning to forecast the biological properties of molecules. nih.gov Chemical language models and other artificial intelligence frameworks can be trained on large datasets of known bioactive molecules to predict the potential therapeutic effects or toxicity of new derivatives of this compound. chemrxiv.orgnih.gov This in silico screening can dramatically accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and laboratory testing. youtube.com

Table 2: Computational Approaches in Aminonitrile Research

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidate transition states; calculate activation energies; justify stereochemical outcomes. mdpi.comnih.gov |

| Ab Initio Molecular Dynamics | Free Energy Landscapes | Provide a quantitative, step-by-step description of complex reaction pathways in solution. researchgate.netacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Chemistry | Develop mathematical models to predict bioactivity based on molecular structure. youtube.com |

| Machine Learning / Deep Learning | Drug Discovery | Screen virtual libraries of compounds to identify potential new drugs and predict their functions. chemrxiv.orgnih.gov |

Exploration of Innovative Applications in Chemical Biology and Advanced Materials

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a versatile nitrile group, makes it a valuable building block for a range of innovative applications beyond its role as an amino acid precursor. cabidigitallibrary.org